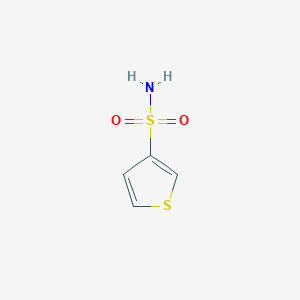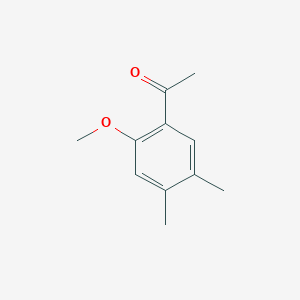
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, commonly known as Dibenzoylmethane (DBM), is a naturally occurring compound found in plants such as turmeric. DBM has been studied extensively for its potential use in various scientific applications, including its use as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential use as a therapeutic agent for various diseases. Research studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is not fully understood. However, research studies have shown that this compound inhibits the expression of various genes that are involved in cancer cell growth and inflammation. This compound has also been shown to activate various signaling pathways that are involved in cell death and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has several advantages for lab experiments. This compound is readily available and can be synthesized easily. This compound is also relatively inexpensive compared to other therapeutic agents. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to study the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Further research is also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its effectiveness in vivo.
Conclusion
In conclusion, this compound is a naturally occurring compound that has been extensively studied for its potential use as a therapeutic agent for various diseases. This compound has anti-inflammatory, antioxidant, and anticancer properties and has been shown to inhibit the growth of various cancer cells. This compound has several advantages for lab experiments, including its availability and low cost. However, this compound also has some limitations, including its low solubility and bioavailability. Future research is needed to further investigate the mechanism of action of this compound and to determine its optimal dosage and administration for various applications.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide can be synthesized through the reaction of benzil with methylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been used extensively in research studies to produce this compound for various applications.
Propiedades
Número CAS |
724429-78-1 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3,(H,18,19) |
Clave InChI |
UVLGBYAOIKKOOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)


![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)


![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)





![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)